Home > Products > Screening Compounds P115722 > 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride
3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride - 22278-01-9

3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride

Catalog Number: EVT-3253855
CAS Number: 22278-01-9
Molecular Formula: C14H22Cl2N2O2
Molecular Weight: 321.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(5-(4-Chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid

    Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate

    • Compound Description: Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate is a process-related impurity identified during the synthesis and stability studies of 2-(5-(4-Chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid []. This impurity appears specifically at a pH of 9.0.

    (S)-2-Amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic Acid

    • Compound Description: This compound represents a complex molecule with potential pharmaceutical applications. Research primarily focuses on its various crystalline forms and the development of pharmaceutical dosage forms incorporating these forms [, ].

    3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives

    • Compound Description: This series of compounds was synthesized using a green chemistry approach, employing ultrasound irradiation and a Biginelli reaction []. The use of K2CO3 as a catalyst in this method makes it efficient, inexpensive, and environmentally friendly [].

    LY341495 [2S-2-Amino-2-(1S,2S-2-carboxycyclopropyl-1-yl)-3-(xanth-9-yl)propanoic Acid]

    • Compound Description: LY341495 acts as a metabotropic glutamate (mGlu)2/3 receptor antagonist []. Studies show that it increases arousal and brain activity by reducing NREM and REM sleep []. It also influences theta EEG activity, suggesting a role in memory consolidation [].

    LY379268 [(-)-2-Oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate]

    • Compound Description: LY379268 is a highly selective mGlu2/3 receptor agonist known to suppress REM sleep and reduce theta and high-frequency EEG power, indicating decreased brain excitation [].

    2-((2-hydroxybenzylidene)amino)-3(1H-indol-3-yl)propanoic acid

    • Compound Description: This Schiff base is synthesized from tryptophan and salicylaldehyde []. It exhibits notable antimicrobial activity, particularly against bacteria and fungi, making it a potential candidate for developing novel antimicrobial agents [].

    2,2'-((1Z,1'E)-(1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(3-(3a,7a-dihydro-1H-indol-3-yl)propanoic acid)

    • Compound Description: This compound is another Schiff base synthesized from tryptophan, in this case, reacting with terephthalaldehyde []. It also demonstrates significant antimicrobial activity, highlighting its potential in addressing the growing need for new antimicrobial agents [].

    (E)-2-((2-chlorobenzylidene)amino)-3-(3a,7a-dihydro-1H-indol-3-yl)propanoic acid and (E)-2-((4-chlorobenzylidene)amino)-3-(3a,7a-dihydro-1H-indol-3-yl)propanoic acid

    • Compound Description: These two compounds are Schiff bases synthesized from tryptophan by reacting with 2-chlorobenzaldehyde and 4-chlorobenzaldehyde, respectively []. Like the previous two compounds, they exhibit noteworthy antimicrobial activity, further emphasizing the potential of this class of compounds in developing new antimicrobial agents [].

    3-[1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid

    • Compound Description: This compound was synthesized using a solvent-free method, promoting green chemistry principles []. The synthesis involved fusing cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid with 3-aminopropanoic acid [].

    Triphenyltin(IV) Carboxylates with Propanoic Acid Derivatives

    • Compound Description: These novel organotin(IV) compounds, represented as Ph3SnLn (n = 1–3), incorporate propanoic acid derivatives, including oxaprozin (3-(4,5-diphenyloxazol-2-yl)propanoic acid, HL1), 3-(4,5-bis(4-methoxylphenyl)oxazol-2-yl)propanoic acid (HL2), and 3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid (HL3) []. These compounds have demonstrated promising in vitro antiproliferative activity against a panel of human cancer cell lines, including prostate, colorectal, breast, and liver cancer cells [].

    (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate and (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate

    • Compound Description: These enantiomeric compounds were synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, respectively []. They were then hydrolyzed to obtain the corresponding acid enantiomers []. In vitro antitumor activity tests revealed that these compounds possess selective anti-tumor properties, with the R-configuration potentially contributing to this activity [].

    3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid

    • Compound Description: This compound is a functionalized base derivative of the nucleoside antibiotic tubercidin []. Its synthesis involves regioselective N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine followed by a series of reactions including saponification, SNAr substitution, and reductive removal of the methylthio group [].

    2-Amino-3-(1-(4-(4-(2-methoxyphenyl) piperazine-1-yl)butyl)-1H-1,2,3-triazol-4-yl) propanoic acid

    • Compound Description: This compound was designed as a potential 5HT1A receptor imaging agent []. It was synthesized using click chemistry and labeled with 99mTc-tricarbonyl for potential use in imaging studies []. The compound showed promising in vitro and in vivo stability and exhibited brain uptake in biodistribution studies [].

    (S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA)

    • Compound Description: AMPA serves as a central excitatory neurotransmitter in the central nervous system. Research on AMPA often focuses on understanding its binding properties, developing analogues with modified activity, and exploring its role in various neurological processes [, ].

    Kainate Receptor Ligands

    • Compound Description: Kainate receptors are another type of ionotropic glutamate receptor found in the central nervous system. Similar to AMPA, research on kainate receptor ligands involves understanding their binding interactions, designing analogues with specific pharmacological profiles, and investigating their therapeutic potential in neurological disorders [].

    3-(1H-imidazol-1-yl-methyl)-2-methyl-1H-indole-1-propanoic acid (UK 38.485)

    • Compound Description: UK 38.485 is an imidazole derivative investigated for its thromboxane synthetase inhibitory activity []. Studies in canine models of myocardial ischemia showed that UK 38.485 significantly reduced oxygen debt and the release of markers of cellular damage (potassium, inorganic phosphate, lactate) during ischemia-reperfusion []. These findings suggest its potential as a therapeutic agent for myocardial ischemia.

    Flavopiridol, Imatinib Mesylate (Gleevec), Prazosin, and 2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)propanoic Acid (PF-407288)

    • Compound Description: These four drugs were investigated for their ability to penetrate the blood-brain barrier (BBB) []. The study aimed to understand how transporters like breast cancer resistance protein (Bcrp) and P-glycoprotein (P-gp) influence their brain uptake []. Findings revealed that flavopiridol and prazosin were substrates for both Bcrp and P-gp, imatinib was primarily transported by P-gp, and PF-407288 was a specific substrate for Bcrp []. These results highlight the importance of considering transporter interactions in drug development, especially for drugs targeting the central nervous system.

    N70 (2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid) and N71 (a derivative of N70 containing a (dimethylamino)but-2-enamido)phenyl moiety)

    • Compound Description: These compounds are thienopyridine-based inhibitors designed to target KDM5 histone H3 lysine 4 demethylases []. N71, specifically designed to interact with a noncatalytic cysteine (Cys481) near the active site of KDM5A, demonstrated the ability to form a covalent bond with this cysteine residue [].

    3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid Amides

    • Compound Description: This combinatorial library of compounds was synthesized via a solution-phase approach involving the reaction of 3-(ω-bromacetyl)coumarins with 3-amino(thioxo)methylcarbamoylpropanoic acid, followed by amide coupling using 1,1’-carbonyldimidazole [].

    3-[(Carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid

    • Compound Description: This compound was identified in human urine and is suggested to be involved in the metabolism of urocanic acid and thiol compounds like cysteine and glutathione [].
    Source and Classification

    The compound is classified under carboxylic acids and piperazine derivatives. It is often synthesized for research purposes and may be used in the development of pharmaceutical agents targeting various biological pathways. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, which can enhance its solubility and stability in solution.

    Synthesis Analysis

    The synthesis of 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride can be achieved through several methods, typically involving the following steps:

    1. Formation of the Piperazine Derivative:
      • The initial step involves reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide. This reaction leads to the formation of 4-benzylpiperazine.
      • Reaction conditions typically include heating under reflux for several hours to ensure complete conversion.
    2. Synthesis of Propanoic Acid Derivative:
      • The next step involves the reaction of 4-benzylpiperazine with propanoic acid or its derivatives, such as propanoyl chloride, under acidic or basic conditions.
      • This step may require specific temperature control and reaction times to optimize yield.
    3. Salt Formation:
      • Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which improves its solubility in aqueous solutions.
      • Crystallization techniques may be employed to purify the final product.
    Molecular Structure Analysis

    The molecular structure of 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride can be described as follows:

    • Molecular Formula: C14H20Cl2N2O2
    • Molecular Weight: Approximately 303.23 g/mol
    • Structural Features:
      • The compound features a piperazine ring (a six-membered saturated heterocyclic ring containing two nitrogen atoms).
      • A benzyl group (C6H5CH2-) is attached to one nitrogen of the piperazine.
      • A propanoic acid group (-CH2COOH) is attached to the other nitrogen atom.

    The structural representation can be depicted using standard chemical notation, showing connectivity between atoms and functional groups.

    Chemical Reactions Analysis

    3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    1. Esterification: Reaction with alcohols can lead to ester formation, potentially useful for modifying solubility or bioavailability.
    2. Amidation: The carboxylic acid group can react with amines to form amides, which may have different pharmacological properties.
    3. Decarboxylation: Under certain conditions, the carboxylic acid group may lose carbon dioxide, leading to altered compounds that could have distinct biological activities.

    These reactions are influenced by factors such as temperature, solvent choice, and catalyst presence.

    Physical and Chemical Properties Analysis

    The physical and chemical properties of 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride include:

    • Appearance: Typically appears as a white crystalline powder.
    • Solubility: Soluble in water due to its dihydrochloride form; solubility may vary with pH.
    • Melting Point: Specific melting point data may vary but generally falls within a range typical for similar compounds.
    • Stability: Stability can be influenced by moisture and temperature; proper storage conditions are essential for maintaining integrity.
    Applications

    3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride has several potential applications:

    1. Pharmaceutical Research: Investigated for its effects on neurotransmitter systems, potentially leading to new treatments for mood disorders or anxiety.
    2. Chemical Biology: Used as a tool compound in studies examining receptor pharmacology or signal transduction pathways.
    3. Synthetic Intermediates: May serve as an intermediate in synthesizing other bioactive compounds or pharmaceuticals.

    Properties

    CAS Number

    22278-01-9

    Product Name

    3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride

    IUPAC Name

    3-(4-benzylpiperazin-1-yl)propanoic acid;dihydrochloride

    Molecular Formula

    C14H22Cl2N2O2

    Molecular Weight

    321.2 g/mol

    InChI

    InChI=1S/C14H20N2O2.2ClH/c17-14(18)6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13;;/h1-5H,6-12H2,(H,17,18);2*1H

    InChI Key

    IREPQAIEIMWDQH-UHFFFAOYSA-N

    SMILES

    C1CN(CCN1CCC(=O)O)CC2=CC=CC=C2.Cl.Cl

    Canonical SMILES

    C1CN(CCN1CCC(=O)O)CC2=CC=CC=C2.Cl.Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.